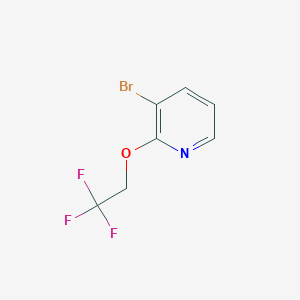

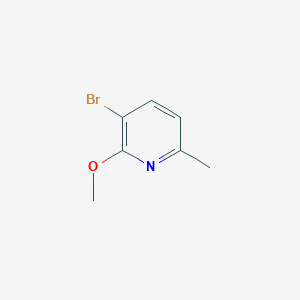

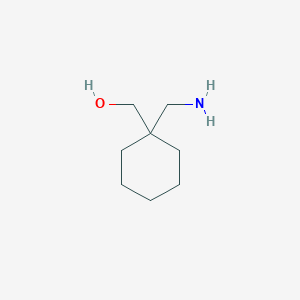

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Vue d'ensemble

Description

The compound 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative that is of interest due to its potential applications in organic synthesis and life sciences research. Pyridine derivatives are known for their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a trifluoroethoxy group in the compound suggests that it may have unique reactivity and physical properties that could be exploited in synthetic chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the synthesis of related compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These compounds were synthesized via carbon-carbon coupling and characterized using various spectroscopic techniques. Similarly, this compound could be synthesized through analogous methods, potentially involving the functionalization of pyridine precursors with organometallic reagents .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using single-crystal X-ray diffraction (XRD) data, which provides insights into the geometry of the compound in the solid state . Computational studies, such as density functional theory (DFT), can complement experimental findings by predicting the lowest-energy conformations of molecules like this compound .

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, 3-bromo-2-pyrone has been shown to undergo smooth and regiospecific Diels-Alder cycloadditions, which could be relevant for the reactivity of this compound . The presence of a bromine atom in the molecule may also facilitate further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand the intermolecular interactions present in the crystal packing . The presence of halogen atoms and fluorous chains can lead to specific interactions, such as hydrogen bonding and fluorous interactions, which can affect the compound's solubility, melting point, and other physical properties . The trifluoromethoxy group in this compound is likely to contribute to its chemical stability and could influence its reactivity and physical properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine serves as an important intermediate in synthetic chemistry. Its reactivity, particularly the presence of both a bromo and a trifluoroethoxy group, makes it a versatile building block for constructing complex molecular architectures. The bromine atom can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, enabling the synthesis of a wide range of biologically active molecules and polymers. The trifluoroethoxy group, on the other hand, imparts unique electronic and lipophilic properties to the resulting compounds, which can be leveraged in drug design and material science (Manolikakes et al., 2013; Thapa et al., 2014).

Catalysis

The structural motif of this compound has been explored in the field of catalysis. Research indicates that derivatives of such pyridine-based molecules can act as ligands in catalyst systems, enhancing the efficiency and selectivity of various chemical transformations. These catalysts are particularly useful in organic synthesis, including asymmetric reactions, where the precise control over product stereochemistry is crucial. The development of novel catalytic systems using pyridine derivatives opens up new pathways for the efficient synthesis of pharmaceuticals and fine chemicals (Pignolet et al., 1995).

Pharmaceutical Research

Pyridine derivatives, including those related to this compound, find extensive applications in pharmaceutical research. These compounds serve as key intermediates in the synthesis of a variety of drug molecules. Their inherent structural diversity and the ability to engage in multiple types of chemical reactions make them invaluable in the discovery and optimization of new therapeutic agents. Research has demonstrated that modifications of the pyridine core can lead to compounds with potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects (Alshamrani, 2023).

Material Science

In material science, the unique properties of this compound-based derivatives have been exploited for the development of new materials with advanced functionalities. These materials find applications in electronics, coatings, and as flame retardants. The ability to fine-tune the electronic properties of pyridine derivatives makes them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Furthermore, the incorporation of halogenated groups like bromine and trifluoroethoxy enhances the thermal stability and flame retardancy of polymers, making them safer for use in various applications (Zhang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

This compound is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Result of Action

Given its use in proteomics research

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

3-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-2-1-3-12-6(5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKUOJPEJVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626658 | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760207-89-4 | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)